1-Methyl-3-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride
Descripción
1-Methyl-3-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a piperidine moiety. The pyrazolo-pyridine scaffold is pharmacologically significant due to its structural similarity to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism . The dihydrochloride salt form enhances aqueous solubility, making it suitable for preclinical studies and formulation development.
Propiedades
IUPAC Name |
1-methyl-3-piperidin-4-ylpyrazolo[3,4-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-16-12-10(3-2-6-14-12)11(15-16)9-4-7-13-8-5-9;;/h2-3,6,9,13H,4-5,7-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHFCIVHVIGYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)C3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-Methyl-3-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride (CAS Number: 1361115-86-7) is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₂H₁₈Cl₂N₄ and features a pyrazolo[3,4-b]pyridine core with a piperidine substituent. Its structural characteristics contribute to its biological activity, particularly in targeting specific enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈Cl₂N₄ |
| Molecular Weight | 276.20 g/mol |
| CAS Number | 1361115-86-7 |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Anticancer Potential
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer activity. For instance, derivatives of this compound have shown potent inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. A study highlighted that certain pyrazolo[3,4-b]pyridine derivatives demonstrated IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong selectivity and efficacy in inhibiting tumor cell proliferation in vitro .
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. The interaction with CDKs leads to cell cycle arrest and apoptosis in various cancer cell lines such as HeLa and HCT116. Furthermore, structure-activity relationship (SAR) studies suggest that modifications on the piperidine and pyrazole moieties can enhance selectivity and potency .
Study on Antitumor Activity
In a comparative study involving several pyrazolo[3,4-b]pyridine derivatives, it was found that the compound exhibited superior cytotoxicity compared to standard chemotherapeutics like bleomycin in FaDu hypopharyngeal tumor cells. The results indicated a promising avenue for developing new anticancer agents based on this scaffold .
In Vivo Studies
In vivo studies have also been conducted to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. These studies demonstrated significant tumor regression upon administration of the compound, supporting its potential as an effective cancer treatment modality.
Comparación Con Compuestos Similares
Core Heterocycle Variations
Substituent Effects
- Piperidine vs. Pyrrolidine : The target’s piperidine substituent (6-membered ring) offers greater conformational flexibility and basicity compared to pyrrolidine (5-membered), impacting pharmacokinetics like blood-brain barrier penetration .
- Amine vs. Piperidinyl Groups: The amine substituent in 1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride provides a hydrogen-bond donor, contrasting with the lipophilic piperidinyl group in the target compound .
Salt Forms
- Dihydrochloride and trihydrochloride salts (e.g., target compound, Compound 26) are preferred in drug development for improved solubility and crystallinity .
Métodos De Preparación
Construction of the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine ring system is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriately substituted pyridine precursors. The key steps include:
- Step 1: Formation of a hydrazone intermediate by reaction of a 3-substituted pyridine aldehyde or ketone with hydrazine hydrate.
- Step 2: Cyclization under acidic or basic conditions to afford the pyrazolo[3,4-b]pyridine scaffold.
These steps are well-established in heterocyclic chemistry and provide a versatile platform for further functionalization.
N-Methylation at Position 1
The methylation of the nitrogen at position 1 is commonly achieved by:
- Treating the pyrazolo[3,4-b]pyridine intermediate with methylating agents such as methyl iodide or dimethyl sulfate.
- The reaction is typically carried out in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) with a suitable base (e.g., potassium carbonate) to facilitate nucleophilic substitution.
This step ensures selective methylation without affecting other sensitive moieties.
Formation of the Dihydrochloride Salt
The final step involves:
- Treating the free base of 1-Methyl-3-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine with hydrochloric acid gas or aqueous HCl.
- The dihydrochloride salt is precipitated and purified by recrystallization, often from ethanol or other suitable solvents.
- This salt form improves the compound’s stability, solubility, and handling properties.
Process Optimization and Purification
- Solvent Selection: Polar aprotic solvents such as dimethylformamide, dimethylacetamide, and tetrahydrofuran are preferred for methylation and coupling steps due to their ability to dissolve reactants and facilitate nucleophilic substitutions.
- Bases: Inorganic bases like potassium carbonate or organic bases such as triethylamine are used to neutralize acids formed and drive reactions to completion.
- Protecting Groups: If sensitive functional groups are present, protecting groups such as acetyl, benzyl, or tert-butyloxycarbonyl may be employed during intermediate steps to prevent side reactions.
- Deprotection: Acidic or catalytic hydrogenation methods are used to remove protecting groups without degrading the core structure.
Research Findings and Data Tables
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Hydrazone formation | Hydrazine hydrate, pyridine aldehyde/ketone, solvent | Formation of hydrazone intermediate |
| 2 | Cyclization | Acid/base catalysis, heating | Pyrazolo[3,4-b]pyridine core formation |
| 3 | N-Methylation | Methyl iodide, K2CO3, DMF, room temp to reflux | Selective methylation at N-1 |
| 4 | Piperidin-4-yl substitution | Pd catalyst, base, piperidin-4-yl nucleophile | Coupling at position 3, high regioselectivity |
| 5 | Salt formation | HCl gas or aqueous HCl, ethanol | Dihydrochloride salt precipitation and purification |
Summary of Key Research Insights
- The synthetic route emphasizes regioselective functionalization to ensure substitution at the correct positions on the heterocyclic core.
- Use of protecting groups and choice of solvents/bases are critical to maximize yield and purity.
- The dihydrochloride salt form is preferred for pharmaceutical applications due to enhanced physicochemical properties.
- Optimization of reaction parameters such as temperature, solvent polarity, and catalyst loading significantly influences the efficiency of the preparation process.
Q & A
Q. What are the standard synthetic routes for 1H-pyrazolo[3,4-b]pyridine derivatives, and how are intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine utilized?
The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates. For example, 4-chloro-1H-pyrazolo[3,4-b]pyridine (CAS: 875781-18-3) is a critical intermediate for subsequent functionalization. It can be reacted with aniline derivatives or aldehydes to introduce substituents at the 4-position via nucleophilic substitution or condensation reactions . A common method includes:
Step 1 : Synthesis of 5-aminopyrazole precursors.
Step 2 : Cyclization to form the pyrazolo[3,4-b]pyridine core.
Step 3 : Chlorination at the 4-position using POCl₃ or PCl₅.
Step 4 : Substitution with amines, alkoxy groups, or aryl moieties .
Methodological Tip : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for introducing aromatic amines, ensuring regioselectivity .
Q. How is NMR spectroscopy applied to characterize pyrazolo[3,4-b]pyridine derivatives?
1D and 2D NMR (¹H, ¹³C, COSY, HETCOR) are essential for structural elucidation. Key features include:
- ¹H NMR : Distinct signals for methyl groups (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm).
- ¹³C NMR : Carbonyl groups (δ ~160–170 ppm) and quaternary carbons in the pyridine ring (δ ~140–150 ppm) .
- DEPT : Differentiates CH₃, CH₂, and CH groups in saturated piperidine rings .
Example : For 1-tert-butyl-3-phenyl derivatives, coupling constants (e.g., J = 8.2 Hz) confirm para-substitution on the phenyl ring .
Q. What safety protocols are recommended for handling dihydrochloride salts of pyrazolo[3,4-b]pyridines?
- Inhalation : Use fume hoods; transfer exposed individuals to fresh air .
- Skin contact : Immediately rinse with water; remove contaminated clothing .
- Storage : Keep in airtight containers at room temperature, away from moisture .
- Waste disposal : Segregate chemically hazardous waste and consult professional disposal services .
Advanced Research Questions
Q. How can enantioselective synthesis of pyrazolo[3,4-b]pyridine derivatives be achieved?
Chiral Rh(III) complexes enable asymmetric Friedel-Crafts alkylation/cyclization. For example:
- Catalyst : 0.05 mol% chiral Rh(III) complex.
- Reaction : 5-aminopyrazoles + α,β-unsaturated 2-acyl imidazoles → pyrazolo[3,4-b]pyridines.
- Yield : 81–98% with 85–99% enantiomeric excess (ee) .
Optimization : Gram-scale reactions under N₂ atmosphere improve reproducibility. Post-reaction purification via recrystallization (e.g., using HCl/water) enhances enantiopurity .
Q. What structural modifications enhance biological activity against kinases (e.g., FGFR1)?
- Core modification : Retain the 1H-pyrazolo[3,4-b]pyridine core; N(1)-H is critical for H-bonding with kinase domains.
- Substituents : Introduce dichloro-dimethoxyphenyl groups at position 6 for FGFR1 inhibition (IC₅₀ = 0.3 nM) .
| Compound | FGFR1 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Selectivity (FGFR1/VEGFR2) |
|---|---|---|---|
| 4a | 0.3 | 365.9 | 1,200-fold |
| 5 | 3.3 | >5,000 | >1,500-fold |
Key finding : Replacement with indazole reduces potency by 11-fold, emphasizing the pyrazolo[3,4-b]pyridine scaffold's importance .
Q. How are QSAR models applied to optimize antileishmanial activity?
- Parameters : Hydrophobicity (log P) and steric factors (Sterimol L/B₂) correlate with IC₅₀ values against Leishmania amazonensis.
- Active compounds : 3'-diethylaminomethyl derivatives show IC₅₀ = 0.12–0.39 µM .
Method : Use AM1 semiempirical modeling to superimpose low-energy conformers onto reference structures (e.g., amodiaquine) for activity prediction .
Q. What role does X-ray crystallography play in understanding pyrazolo[3,4-b]pyridine conformation?
- Dihedral angles : ~2.56° between pyrazolo[3,4-b]pyridine and phenyl groups indicate near-planar geometry, enhancing π-π stacking .
- Intermolecular interactions : N–H⋯O hydrogen bonds form centrosymmetric dimers (R₂²(12) motifs), critical for crystal packing .
Application : Use Cambridge Structural Database (CSD) to compare with analogs like 3-methyl-1-phenyl derivatives .
Q. How is 1H-pyrazolo[3,4-b]pyridine utilized in anticancer drug discovery (e.g., Camonsertib)?
- Target : ATR kinase inhibition (IC₅₀ = 1 nM) via binding to the ATP pocket.
- Modifications : Substituents at positions 1 (1H-pyrazol-3-yl), 4 (3-endo-hydroxy-8-oxabicyclo[3.2.1]octan-3-yl), and 6 ((3R)-3-methylmorpholin-4-yl) enhance potency and selectivity .
Preclinical data : Camonsertib (RP-3500) shows efficacy in xenograft models, supporting clinical trials for solid tumors .
Data Contradictions and Resolutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
